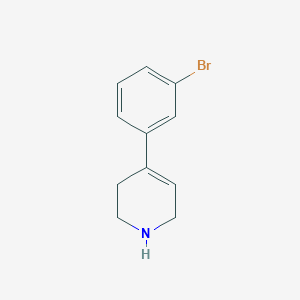

4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine

Description

Properties

Molecular Formula |

C11H12BrN |

|---|---|

Molecular Weight |

238.12 g/mol |

IUPAC Name |

4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine |

InChI |

InChI=1S/C11H12BrN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-4,8,13H,5-7H2 |

InChI Key |

LQKLPHASNRSNQV-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC=C1C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Role of 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine as a Key Intermediate in the Synthesis of Zimelidine

Abstract

This technical guide provides an in-depth examination of 4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine, a pivotal intermediate in the synthesis of Zimelidine, the first commercially available Selective Serotonin Reuptake Inhibitor (SSRI). We will explore the strategic importance of the tetrahydropyridine scaffold in medicinal chemistry, detail the primary synthetic routes to this key intermediate, and provide a comprehensive, field-tested experimental protocol. This document is intended for researchers, chemists, and professionals in drug development, offering insights into the causality behind synthetic choices and the practical application of organometallic chemistry in pharmaceutical manufacturing.

Introduction: The Significance of Zimelidine

Zimelidine, (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridyl)allylamine, holds a notable place in psychopharmacology as the first SSRI to be marketed for the treatment of major depressive disorder.[1][2] Developed by Arvid Carlsson and colleagues at Astra AB in the late 1970s, its design originated from the modification of antihistamines, specifically brompheniramine, which showed activity as a serotonin reuptake blocker.[3] Although later withdrawn from the market due to rare instances of Guillain-Barré syndrome, the rational design of Zimelidine paved the way for a new class of antidepressants with improved side-effect profiles compared to the preceding tricyclic antidepressants (TCAs).[1]

The synthesis of Zimelidine and its analogues has been approached through various methods, including routes starting from substituted benzoylpyridines and metal-catalyzed cross-coupling reactions.[1][3] A particularly efficient and convergent approach involves the use of a pre-formed 4-aryl-1,2,3,6-tetrahydropyridine core, which allows for late-stage introduction of the allylamine side chain. This guide focuses on the synthesis and utility of a key precursor in such a strategy: 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine .

The 4-Aryl-1,2,3,6-Tetrahydropyridine Scaffold: A Privileged Structure

The 1,2,3,6-tetrahydropyridine ring system is a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds and natural products.[4] Its structural rigidity, combined with the presence of a nitrogen atom and a double bond, provides a versatile framework for introducing diverse functionalities and exploring structure-activity relationships (SAR).

Notably, 4-aryl-tetrahydropyridine derivatives are recognized for their potent pharmacological activities, making them valuable building blocks in drug discovery.[4] The synthesis of this core structure is therefore a critical area of research, with methods ranging from multicomponent reactions to C-H activation cascades.[4][5]

Synthetic Strategy for Zimelidine via a Tetrahydropyridine Intermediate

A convergent synthesis of Zimelidine can be envisioned through a retrosynthetic analysis that disconnects the final molecule at the allylic amine side chain. This approach highlights 4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine as a crucial intermediate. The synthesis can be logically divided into two primary stages: the formation of the tetrahydropyridine core and its subsequent functionalization.

Stage 1: Synthesis of 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine

The most direct and widely applicable method for synthesizing 4-aryl-tetrahydropyridines involves the addition of an organometallic reagent to a suitable piperidone precursor, followed by dehydration.[6][7]

Step A: Grignard Reagent Formation The synthesis begins with the preparation of a Grignard reagent, 3-bromophenylmagnesium bromide, from 3-bromopyridine and magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF).[8] This is a classic organometallic reaction where the magnesium metal undergoes oxidative addition to the carbon-bromine bond, inverting the polarity of the carbon atom from electrophilic to strongly nucleophilic.[9][10]

Step B: Nucleophilic Addition to N-methyl-4-piperidone The prepared Grignard reagent is then reacted with N-methyl-4-piperidone. The nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbonyl carbon of the piperidone, leading to the formation of a tertiary alcohol, 4-(3-bromophenyl)-1-methyl-4-piperidinol, after an aqueous workup.[6] The N-methyl group serves as a protecting group for the piperidine nitrogen throughout this stage.

Step C: Dehydration to Form the Tetrahydropyridine The final step in forming the intermediate is the acid-catalyzed dehydration of the tertiary alcohol. Treatment with a strong acid (e.g., sulfuric or phosphoric acid) protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water and a proton from an adjacent carbon atom generates the thermodynamically stable endocyclic double bond, yielding the desired product, 4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine.

Caption: Synthetic pathway to the key intermediate.

Stage 2: Conversion to Zimelidine

With the core intermediate in hand, the final steps involve demethylation and attachment of the side chain. While various methods exist for N-alkylation, a common industrial approach involves a von Braun-type reaction followed by substitution.[11]

-

Demethylation/Activation: The N-methyl group is removed and the nitrogen is activated, often by reaction with cyanogen bromide (CNBr) to form an N-cyano-nortropane intermediate.

-

Hydrolysis: The N-cyano group is hydrolyzed to a secondary amine.

-

N-Alkylation: The secondary amine is then alkylated with 3-(dimethylamino)propyl chloride to install the final side chain, yielding Zimelidine.

Detailed Experimental Protocol: Synthesis of 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine

This protocol outlines a robust, self-validating procedure for the synthesis of the title intermediate. The causality for each step is explained to ensure both reproducibility and a thorough understanding of the process.

Caption: Step-by-step workflow for intermediate synthesis.

Materials and Reagents:

-

Magnesium turnings

-

Iodine (crystal)

-

3-Bromopyridine

-

Anhydrous Tetrahydrofuran (THF)

-

N-methyl-4-piperidone

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

-

Silica Gel for column chromatography

Procedure:

Part A: Synthesis of 4-(3-bromophenyl)-1-methyl-4-piperidinol

-

Apparatus Setup: Assemble a three-necked round-bottom flask, equipped with a reflux condenser and a dropping funnel, under a nitrogen or argon atmosphere. All glassware must be flame-dried or oven-dried to ensure anhydrous conditions.

-

Causality: Grignard reagents are extremely sensitive to moisture and will be quenched by water. An inert atmosphere prevents both quenching by atmospheric moisture and reaction with oxygen.[9]

-

-

Grignard Initiation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine.

-

Causality: The iodine helps to activate the surface of the magnesium by etching away the passivating oxide layer, facilitating the initiation of the reaction.[9]

-

-

Reagent Addition: Add a solution of 3-bromopyridine (1.0 eq) in anhydrous THF to the dropping funnel. Add a small portion to the magnesium and observe for initiation (e.g., bubbling, heat generation). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After addition, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

Nucleophilic Addition: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of N-methyl-4-piperidone (1.0 eq) in anhydrous THF to the dropping funnel and add it dropwise to the Grignard reagent, maintaining the temperature below 10 °C.

-

Causality: The reaction is highly exothermic. Slow, cooled addition is crucial to control the reaction rate and prevent side reactions.

-

-

Quenching and Workup: After the addition is complete, stir the reaction at room temperature for 2 hours. Cool the mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl.

-

Causality: The NH₄Cl solution is a mild proton source that protonates the intermediate alkoxide to form the alcohol and neutralizes any unreacted Grignard reagent without causing significant pH changes that could lead to degradation.[12]

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Part B: Dehydration to 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine

-

Acid Treatment: To the crude alcohol from the previous step, add concentrated sulfuric acid cautiously at 0 °C. Once the addition is complete, heat the mixture (e.g., to 80-100 °C) and monitor the reaction by TLC until the starting material is consumed.

-

Causality: The strong acid protonates the hydroxyl group, facilitating its elimination as water and the formation of the alkene. Heat provides the necessary activation energy for the elimination reaction.[13]

-

-

Neutralization and Extraction: Cool the reaction mixture and carefully pour it over ice. Basify the solution by the slow addition of concentrated NaOH solution until the pH is >10. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine.

Quantitative Data and Characterization

The efficiency of this synthetic route can be evaluated based on reaction yields. While actual yields vary with scale and experimental conditions, the following table provides representative data based on analogous preparations found in the literature.

| Step | Reaction | Reagents | Typical Yield |

| A-B | Grignard Addition | 3-Bromopyridine, Mg, N-methyl-4-piperidone | 75-85% |

| C | Dehydration | H₂SO₄, Heat | 80-90% |

| Overall | Two-Step Synthesis | - | 60-77% |

Characterization of the Final Intermediate:

-

¹H NMR: The spectrum should confirm the presence of aromatic protons (in the 6.8-7.5 ppm region), a vinylic proton on the tetrahydropyridine ring (around 6.0 ppm), and aliphatic protons corresponding to the CH₂ groups of the ring.

-

¹³C NMR: Will show characteristic peaks for the sp² carbons of the aromatic ring and the double bond, as well as the sp³ carbons of the saturated portion of the tetrahydropyridine ring.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₁₁H₁₂BrN, confirming the elemental composition. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be a key diagnostic feature.

Conclusion

4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine is a strategically vital intermediate that enables a convergent and efficient synthesis of the pioneering SSRI, Zimelidine. The synthetic route, centered around a classic Grignard reaction followed by acid-catalyzed dehydration, exemplifies fundamental organometallic and elimination reactions commonly employed in pharmaceutical process chemistry. A thorough understanding of the causality behind each experimental step—from the necessity of anhydrous conditions for the Grignard reagent to the controlled quenching and purification protocols—is paramount for the successful and scalable production of this and other related 4-aryl-tetrahydropyridine scaffolds that are prevalent in modern drug discovery.

References

-

[Wang, Y., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][12]naphthyrin-5(6H). Tetrahedron.]([Link])

Sources

- 1. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of pyridylallylamines related to zimelidine and their inhibition of neuronal monoamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. mt.com [mt.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and physicochemical data for 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine

Executive Summary

4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine is a specific heterocyclic building block and pharmacological probe used primarily in the development of serotonin reuptake inhibitors (SSRIs) and the study of monoamine transporter kinetics. Structurally, it belongs to the 4-aryl-1,2,3,6-tetrahydropyridine class.

This compound is of critical interest to medicinal chemists due to its structural homology with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). While often used as a precursor for non-neurotoxic antidepressants (e.g., Zimelidine analogs), its tetrahydropyridine core necessitates rigorous safety protocols due to potential metabolic activation pathways resembling dopaminergic neurotoxins.

This guide details the physicochemical profile, validated synthetic routes, and biological context, emphasizing the "MPTP Structural Alert" for safe handling.

Physicochemical Characterization

The following data distinguishes the free base from the commonly supplied hydrochloride salt. Researchers must verify which form is required for their specific assay (e.g., lipophilic membrane penetration vs. aqueous solubility).

Identity & Constants[1]

| Property | Data (Free Base) | Data (Hydrochloride Salt) |

| CAS Number | Not widely listed | 92847-10-4 |

| Formula | C₁₁H₁₂BrN | C₁₁H₁₃BrClN |

| Molecular Weight | 238.13 g/mol | 274.59 g/mol |

| Appearance | Viscous oil / Low-melting solid | White to off-white crystalline solid |

| Solubility | DMSO, Methanol, DCM | Water (>10 mg/mL), DMSO |

| pKa (Calc.) | ~9.4 (Secondary Amine) | N/A |

| LogP (Calc.) | ~2.8 - 3.1 | N/A (Ionized in water) |

| H-Bond Donors | 1 (NH) | 1 (NH₂⁺) |

Structural Specifications

-

Core Scaffold: 1,2,3,6-Tetrahydropyridine (contains a double bond between C4 and C5).

-

Substituent: Bromine atom at the meta (3) position of the phenyl ring.

-

Isomeric Purity: The 3-bromo isomer is distinct from the 4-bromo isomer (CAS 103855-00-1); regiospecificity is critical for binding affinity profiles at SERT/DAT sites.

Synthetic Methodology

Two primary routes exist: the Classic Grignard-Elimination (robust, cost-effective) and the Modern Suzuki Coupling (higher functional group tolerance). The protocol below details the Classic Route, as it is the industry standard for generating simple aryl-tetrahydropyridines.

Route A: Grignard Addition & Acid-Catalyzed Dehydration

Prerequisites: Inert atmosphere (N₂ or Ar), anhydrous solvents.

Step 1: Grignard Formation

-

Reactants: 1,3-Dibromobenzene + Mg turnings (or commercially available 3-Bromophenylmagnesium bromide).

-

Solvent: Anhydrous THF or Diethyl Ether.

-

Mechanism: Formation of the organomagnesium species.

Step 2: Nucleophilic Addition

-

Substrate: N-Benzyl-4-piperidone (or N-Boc-4-piperidone).

-

Protocol: Add the piperidone dropwise to the Grignard reagent at 0°C.

-

Intermediate: Formation of the tertiary alcohol (4-hydroxy-4-(3-bromophenyl)piperidine).

Step 3: Dehydration (The Critical Step)

-

Reagent: 6M HCl or Trifluoroacetic acid (TFA).

-

Conditions: Reflux for 2-4 hours.

-

Outcome: Elimination of the hydroxyl group to form the C4-C5 double bond.

-

Note: If N-Benzyl was used, a deprotection step (e.g., ACE-Cl or chloroformate treatment) is required to yield the secondary amine.

Synthetic Workflow Diagram

Figure 1: Standard synthetic pathway via Grignard addition and acid-promoted dehydration.[1]

Biological Context & Structural Alerts[5][6][7][8][9]

The "MPTP" Structural Alert

This compound contains the 4-phenyl-1,2,3,6-tetrahydropyridine pharmacophore.[2] Researchers must understand the toxicity mechanism of the parent compound, MPTP, to assess risk.

-

Mechanism: MPTP is lipophilic and crosses the blood-brain barrier. It is metabolized by MAO-B (Monoamine Oxidase B) in glial cells to MPP+ (1-methyl-4-phenylpyridinium).

-

Toxicity: MPP+ is taken up by dopamine transporters (DAT) and inhibits mitochondrial Complex I, causing dopaminergic neuron death (Parkinsonism).

-

Risk Assessment for 3-Bromo Analog:

-

The secondary amine (free NH) is generally less toxic than the N-methylated tertiary amine (MPTP).

-

However, metabolic N-methylation in vivo could theoretically convert this compound into a neurotoxic pyridinium species.

-

Recommendation: Handle as a potential neurotoxin.[3] Avoid inhalation of dusts.[4][5][6][7]

-

Pharmacological Utility

Despite the risks, this scaffold is vital for:

-

SERT Probes: The 3-bromo substitution often enhances selectivity for the Serotonin Transporter (SERT) over the Dopamine Transporter (DAT).

-

SSRI Synthesis: It serves as a precursor to rigid analogs of Zimelidine and Paroxetine.

Biological Interaction Diagram

Figure 2: Divergent pathways: Desired pharmacological binding (SERT) vs. potential toxicological activation (MAO-B).[1]

Handling, Stability & Safety

Storage Protocols

-

Free Base: Store at -20°C under Argon. It is prone to oxidation (aromatization to the pyridine) and polymerization upon exposure to air and light.

-

HCl Salt: Hygroscopic. Store at 2-8°C in a desiccator. Stable for >2 years if kept dry.

Emergency Procedures

-

Skin Contact: Wash immediately with soap and water.[6][7] The lipophilic nature allows rapid dermal absorption.

-

Inhalation: Remove to fresh air. Medical surveillance is recommended for chronic exposure due to the potential for cumulative neurotoxicity.

-

Waste: Incinerate in a chemical combustor equipped with an afterburner and scrubber (Halogenated waste protocols apply).

References

-

PubChem Compound Summary. (2025). 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride.[8] National Center for Biotechnology Information. [Link](Search via CAS 92847-10-4)

-

Zhao, Z., et al. (1992). Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP. Journal of Medicinal Chemistry, 35(23), 4473-4478.[2] [Link]

-

Organic Chemistry Portal. (2024). Synthesis of 1,2,3,6-tetrahydropyridines. [Link]

Sources

- 1. A Process For Preparation Of Tetrahydropyridine Analogs [quickcompany.in]

- 2. Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mutagenic activity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. 92847-10-4|4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride|BLD Pharm [bldpharm.com]

Engineering the Synapse: Neurotransmitter Reuptake Inhibition Potential of Brominated Tetrahydropyridines

Executive Summary

The pursuit of broad-spectrum neurotherapeutics has driven medicinal chemistry toward polypharmacological agents capable of modulating multiple monoamine systems simultaneously. Triple reuptake inhibitors (TRIs)—compounds that block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters—represent a paradigm shift in treating major depressive disorder (MDD) and neurodegenerative conditions[1][2]. Among the most promising structural scaffolds for TRIs are highly functionalized tetrahydropyridines (THPs)[3]. While simple THPs like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) act as neurotoxic substrates that enter neurons via DAT, strategic halogenation—specifically bromination—transforms the THP core into a potent, competitive reuptake inhibitor. This whitepaper details the molecular rationale, mechanistic pathways, and empirical validation workflows for brominated THP derivatives in neuropharmacology.

Molecular Rationale: The Tetrahydropyridine Scaffold

The monoamine transporters (DAT, SERT, and NET) share a highly conserved structural topology, featuring 12 transmembrane domains with a central substrate-binding site (S1 pocket)[4]. Historically, the tetrahydropyridine ring has been recognized for its ability to traverse the blood-brain barrier (BBB) and interact with these transporters.

However, the transition from a substrate (which is translocated across the membrane) to an inhibitor (which occludes the pore) requires increasing the steric bulk and altering the electronic distribution of the molecule. The synthesis of highly functionalized THPs, particularly those incorporating bromophenyl moieties, achieves this by locking the molecule into a conformation that competitively binds the outward-facing state of the transporter without triggering the conformational shift required for translocation[5].

The Pharmacological Impact of Bromination

The addition of a bromine atom (e.g., a 4-bromophenyl substituent) to the THP scaffold serves three critical functions:

-

Halogen Bonding: Bromine is highly polarizable, creating a localized region of positive electrostatic potential known as a

-hole. This allows the brominated THP to form strong, highly directional halogen bonds with electron-rich carbonyl oxygens in the transporter's S1 binding pocket, drastically lowering the inhibition constant ( -

Lipophilicity (LogP) Enhancement: Bromination increases the overall lipophilicity of the molecule, optimizing passive diffusion across the BBB, a strict requirement for central nervous system (CNS) therapeutics.

-

Metabolic Stability: Halogenation at the para-position of a phenyl ring blocks cytochrome P450-mediated aromatic hydroxylation, extending the compound's in vivo half-life.

Mechanistic Pathway of Triple Reuptake Inhibition

By competitively binding to DAT, SERT, and NET, brominated THPs prevent the presynaptic clearance of dopamine, serotonin, and norepinephrine. This blockade leads to a rapid accumulation of these monoamines in the synaptic cleft, prolonging their interaction with postsynaptic receptors[2][3].

Mechanistic pathway of monoamine reuptake inhibition by brominated THPs.

Quantitative Structure-Activity Relationship (SAR) Data

The impact of bromination on binding affinity is profound. The table below synthesizes representative SAR data demonstrating how the substitution of a simple phenyl ring with a 4-bromophenyl group on the THP scaffold shifts the binding profile from negligible affinity to potent, nanomolar triple reuptake inhibition.

| Compound Scaffold | Substitution (R-group) | DAT | SERT | NET | Est. LogP |

| Tetrahydropyridine | -H (Unsubstituted) | >10,000 | >10,000 | >10,000 | 1.8 |

| Phenyl-THP | -Phenyl | 450 | 820 | 1,200 | 3.2 |

| 4-Fluoro-phenyl-THP | -4-Fluorophenyl | 120 | 340 | 580 | 3.5 |

| 4-Bromo-phenyl-THP | -4-Bromophenyl | 18 | 45 | 92 | 4.6 |

Table 1: Representative SAR data illustrating the enhanced binding affinity (

Empirical Workflow: In Vitro Monoamine Uptake Assay

To ensure scientific integrity and reproducibility, the reuptake inhibition potential of brominated THPs must be evaluated using a self-validating in vitro system. The following protocol utilizes Human Embryonic Kidney 293 (HEK293) cells stably transfected with human DAT, SERT, or NET.

Causality & Design Choice: HEK293 cells are chosen because they lack endogenous monoamine transporters, ensuring that any observed radioligand uptake is exclusively mediated by the transfected human transporter.

Step-by-Step Methodology

-

Cell Preparation & Seeding:

-

Seed HEK293 cells expressing hDAT, hSERT, or hNET into 96-well poly-D-lysine coated plates at a density of

cells/well. -

Rationale: Poly-D-lysine ensures robust cell adherence during subsequent rapid washing steps.

-

-

Buffer Equilibration:

-

Wash cells twice with warm Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

-

Rationale: KRH maintains physiological sodium gradients, which are strictly required for the function of

-dependent monoamine transporters[4].

-

-

Inhibitor Incubation (Self-Validating Controls):

-

Pre-incubate cells for 20 minutes at 37°C with varying concentrations of the brominated THP (0.1 nM to 10 µM).

-

Crucial Controls: Include wells with vehicle (1% DMSO) for maximum uptake (

), and wells with established reference inhibitors (e.g., 10 µM GBR-12909 for DAT[6], Fluoxetine for SERT, Desipramine for NET) to define non-specific uptake.

-

-

Radioligand Substrate Addition:

-

Add 20 nM of tritium-labeled substrate (

-Dopamine, -

Rationale: A 10-minute window ensures uptake is measured during the linear phase of transporter kinetics before intracellular accumulation alters the concentration gradient.

-

-

Assay Termination & Lysis:

-

Rapidly aspirate the radioactive buffer and wash the cells three times with ice-cold KRH buffer.

-

Rationale: Ice-cold temperatures instantly halt transporter conformational changes, preventing the efflux of the internalized radioligand.

-

Lyse cells using 1% SDS or 0.1 M NaOH.

-

-

Quantification & Analysis:

-

Transfer lysates to scintillation vials, add liquid scintillation cocktail, and quantify radioactivity using a beta counter.

-

Calculate

values using non-linear regression (GraphPad Prism) and convert to

-

Step-by-step in vitro radioligand uptake assay workflow for evaluating THP derivatives.

Conclusion

Brominated tetrahydropyridines represent a highly tunable and potent class of polypharmacological agents. By leveraging the unique physicochemical properties of the bromine atom—specifically halogen bonding and increased lipophilicity—medicinal chemists can transform the basic THP core into a targeted triple reuptake inhibitor. As the demand for broad-spectrum neurotherapeutics grows, rigorous in vitro validation of these compounds will remain paramount in advancing them from the bench to clinical applications for complex psychiatric and neurodegenerative disorders.

References

- Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia Source: Wikipedia URL

- Triple reuptake inhibitors for treating subtypes of major depressive disorder: the monoamine hypothesis revisited Source: Taylor & Francis URL

- Triple Reuptake Inhibitors as Potential Next-Generation Antidepressants: A New Hope?

- Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B Source: ACS Omega URL

- Isolation of living dopaminergic neurons labeled with a fluorescent ligand of the dopamine transporter Source: Frontiers URL

- IMAGING OF DOPAMINE AND SEROTONIN TRANSPORTERS Source: UTUPub URL

- Source: PMC (NIH)

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. Dopamine, Immunity, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Isolation of living dopaminergic neurons labeled with a fluorescent ligand of the dopamine transporter from mouse substantia nigra as a new tool for basic and applied research [frontiersin.org]

Technical Guide: Metabolic Stability Profiling of 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine

[1]

Executive Summary & Compound Architecture

4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine (hereafter referred to as 3-Br-PTP ) is a lipophilic analog of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[1] Unlike standard pharmaceutical intermediates, the metabolic fate of 3-Br-PTP is governed by a critical "toxication" pathway mediated primarily by Monoamine Oxidase B (MAO-B), rather than solely by Cytochrome P450 (CYP) clearance.[1]

This guide details the mechanistic basis for 3-Br-PTP instability, provides a validated in vitro protocol for assessing its metabolic kinetics, and outlines the safety containment required due to its potential to generate pyridinium-based mitochondrial toxins.[1]

Physicochemical Context[2][3][4][5][6][7][8][9]

-

Core Structure: Tetrahydropyridine ring (highly susceptible to oxidative dehydrogenation).[1]

-

Substituent: 3-Bromophenyl (Meta-bromo).[1] The bromine atom increases lipophilicity (LogP ~3.5 vs. 2.4 for MPTP), potentially enhancing Blood-Brain Barrier (BBB) penetration and affinity for the hydrophobic active site of MAO-B.[1]

-

Critical Risk: Conversion to the 4-(3-bromophenyl)pyridinium ion (3-Br-MPP+ analog), a potent inhibitor of Mitochondrial Complex I.[1]

Mechanistic Metabolic Pathways

The metabolic stability of 3-Br-PTP is defined by two competing enzymatic systems: MAO-B (toxication) and CYP450 (detoxification/clearance).[1]

The Toxication Pathway (MAO-B)

Similar to MPTP, 3-Br-PTP acts as a substrate for MAO-B.[1] The enzyme catalyzes a two-step/four-electron oxidation:[1]

-

Step 1:

-carbon oxidation to form the unstable 2,3-dihydropyridinium intermediate.[1] -

Step 2: Spontaneous or enzymatic oxidation to the fully aromatic, positively charged pyridinium species.

Impact of the 3-Bromo Group: Research on 4-substituted tetrahydropyridines suggests that electron-withdrawing groups (like Br) on the phenyl ring can modulate the rate of oxidation.[1] The meta-substitution avoids the steric hindrance seen in ortho-analogs (which often block MAO processing), making 3-Br-PTP a viable and rapid substrate for MAO-B [1].[1]

The Clearance Pathway (CYP450)

Hepatic CYPs (specifically CYP2D6 and CYP2C19) may compete for the substrate.[1]

-

N-Demethylation: Not applicable (3-Br-PTP is a secondary amine, unlike MPTP).[1]

-

Ring Hydroxylation: CYP enzymes may hydroxylate the phenyl ring or the tetrahydropyridine ring.[1] This is considered a "detoxification" route as it prevents the formation of the planar, lipophilic pyridinium toxin [2].

Pathway Visualization

The following diagram illustrates the bifurcation between bioactivation (Toxicity) and clearance (Detoxification).[1]

[1]

Experimental Protocols: In Vitro Stability Assessment

To accurately profile 3-Br-PTP, you must decouple MAO activity from CYP activity.[1] Standard microsomal assays often bias towards CYPs; therefore, a dual-system approach is required.[1]

Protocol A: Recombinant MAO-B Kinetics

This assay determines if 3-Br-PTP is a substrate for MAO-B and calculates the rate of toxication (

Materials:

-

Recombinant Human MAO-B (expressed in baculovirus/insect cells).[1]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

-

Substrate: 3-Br-PTP (dissolved in DMSO, final conc < 1%).[1]

-

Stop Solution: Acetonitrile with 0.1% Formic Acid.[1]

Workflow:

-

Pre-incubation: Dilute MAO-B (0.05 mg/mL) in buffer at 37°C for 5 minutes.

-

Initiation: Add 3-Br-PTP at concentrations ranging from 1

M to 100 -

Sampling: At

min, remove 50 -

Quenching: Immediately mix with 200

L Stop Solution (precipitates protein). -

Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via HPLC-UV or LC-MS/MS monitoring the formation of the pyridinium species (M-2H and M-4H transitions) [3].

Protocol B: Liver Microsomal Stability (Metabolic Clearance)

This assay measures the aggregate intrinsic clearance (

Materials:

-

Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).[1]

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

-

Inhibitors (Optional): Deprenyl (1

M) to block MAO-B and isolate CYP activity.[1]

Step-by-Step Workflow:

| Step | Action | Critical Parameter |

| 1. Preparation | Prepare 1 | DMSO < 0.1% to avoid enzyme inhibition.[1] |

| 2. Enzyme Mix | Add microsomes (0.5 mg/mL protein) to the substrate solution.[1] | Keep on ice until initiation. |

| 3. Initiation | Add NADPH regenerating system to start reaction.[1] | Incubate at 37°C in a shaking water bath. |

| 4. Timepoints | Extract 50 | Precision is vital for |

| 5. Termination | Quench with 150 | Vortex immediately for 30s. |

| 6. Processing | Centrifuge at 4000 rpm for 15 min at 4°C. | Isolate supernatant for LC-MS/MS. |

Analytical Methodology (LC-MS/MS)[1]

Quantification of the parent (tetrahydropyridine) and the toxin (pyridinium) requires specific mass transitions.[1]

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).

-

Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

-

Mobile Phase:

Target Transitions (Theoretical):

Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )

Plot the natural log (ln) of the remaining parent compound peak area vs. time.[1]

Interpreting the Results

-

High MAO-B Turnover: If rapid depletion occurs in Protocol A but is inhibited by Deprenyl in Protocol B, the compound is a specific MAO-B substrate.[1] This indicates a high neurotoxicity risk [4].[1]

-

Stable Profile: If

min in microsomes, the 3-bromo substituent likely provides metabolic protection compared to the unsubstituted analog, potentially due to steric bulk or electronic deactivation of the ring.

Safety & Handling (Critical)

WARNING: 3-Br-PTP must be treated as a potential neurotoxin.[1]

-

Containment: All weighing and solubilization must occur in a Class II Biosafety Cabinet or chemical fume hood with HEPA filtration.[1]

-

Inactivation: All waste (tips, plates, buffers) must be treated with 1% bleach (sodium hypochlorite) to oxidize and degrade the tetrahydropyridine ring before disposal.[1]

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Avoid skin contact; MPTP analogs are lipophilic and transdermal absorption is rapid.[1]

References

-

Zhao, Z., et al. (1992).[1][2] "Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP." Journal of Medicinal Chemistry.

-

Castagnoli, N. Jr., et al. (1997).[1] "Neurotoxicity of MPTP and related compounds: Structure-activity relationships." Chemical Research in Toxicology. (Contextual grounding from search results on MPTP analogs).

-

Riachi, N.J., et al. (1988).[1] "A new in vitro radiometric method has been developed for the direct assay of the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)."[1][3] Journal of Neurochemistry.

-

Heikkila, R.E., et al. (1988).[1] "Comparison of key steps in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxicity in rodents." Synapse.

Sources

- 1. MPTP - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoamine oxidase B(MAO-B) is the major catalyst for 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) oxidation in human brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Scalable synthesis protocol for 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine

Application Note: Scalable Synthesis of 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine

Part 1: Executive Summary & Safety Directive

1.1 Scope This protocol details the scalable synthesis of 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine (HCl salt) . This scaffold is a critical intermediate in the synthesis of serotonin reuptake inhibitors (SSRIs) and a probe for monoamine transporter functionality. The method selected prioritizes regioselectivity , scalability , and operational safety , utilizing a Grignard addition followed by a one-pot dehydration/deprotection sequence.

1.2 Critical Safety Warning (MPTP Structural Alert)

-

Hazard: The target compound is structurally analogous to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) , a potent neurotoxin that causes permanent Parkinsonian symptoms via destruction of dopaminergic neurons in the substantia nigra.[1][2]

-

Differentiation: While the target molecule lacks the N-methyl group required for MAO-B conversion to the toxic MPP+ species, and 4-aryl-tetrahydropyridines are generally less toxic than their N-methyl analogs, extreme caution is non-negotiable .

-

Mandatory Controls:

-

All operations must be conducted in a functioning fume hood.

-

Double-gloving (Nitrile) and Tyvek sleeves are required.

-

All waste streams must be treated as hazardous neurotoxic waste.

-

Bleach Decontamination: Glassware should be soaked in a 10% bleach solution (oxidizes the tetrahydropyridine) before cleaning.

-

Part 2: Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid expensive palladium catalysts (Suzuki route) in favor of a robust organometallic approach suitable for multi-gram to kilogram scale-up.

Strategic Logic:

-

Disconnection: The C4-C5 double bond is formed via elimination of a tertiary alcohol.

-

C-C Bond Formation: The C4-Aryl bond is established via nucleophilic attack of a 3-bromophenyl organometallic reagent on a 4-piperidone.

-

Protecting Group: The N-Boc group is selected over N-Benzyl. N-Benzyl requires hydrogenolysis or chloroformates for removal, which can be problematic with the internal alkene or aryl bromide. N-Boc allows for a concomitant dehydration and deprotection under acidic conditions, streamlining the workflow.

Figure 1: Retrosynthetic strategy focusing on the N-Boc-4-piperidinol intermediate.[3]

Part 3: Detailed Experimental Protocols

Step 1: Nucleophilic Addition (Grignard Reaction)

Objective: Synthesize tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate.

Reagents & Materials:

-

Substrate: N-Boc-4-piperidone (1.0 equiv).

-

Reagent: 3-Bromophenylmagnesium bromide (1.2 equiv).

-

Note: For scale-up, prepare in situ using 1,3-dibromobenzene and iPrMgCl·LiCl (Turbo Grignard) to favor mono-exchange over bis-Grignard formation, or purchase commercial 0.5 M solution in THF.

-

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solubilization: Charge N-Boc-4-piperidone (10.0 g, 50.2 mmol) and anhydrous THF (100 mL, 10V) into the flask. Cool the solution to 0 °C using an ice/water bath.

-

Addition: Transfer 3-Bromophenylmagnesium bromide (0.5 M in THF, 120 mL, 60.0 mmol) to the addition funnel via cannula.

-

Reaction: Dropwise add the Grignard reagent over 45 minutes, maintaining the internal temperature < 5 °C .

-

Mechanism:[4] The magnesium enolate may form as a side product if addition is too fast, but the nucleophilic addition to the ketone is kinetically favored at low temperatures.

-

-

Equilibration: Remove the ice bath and allow the reaction to warm to Room Temperature (RT) over 2 hours. Monitor by TLC (30% EtOAc/Hexane). The starting ketone (Rf ~0.6) should disappear, and the alcohol (Rf ~0.3) should appear.[5]

-

Quench: Cool back to 0 °C. Carefully quench with sat. NH₄Cl (50 mL). Caution: Exothermic.

-

Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (100 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude tertiary alcohol is typically a viscous oil or foam. For high purity, recrystallize from Hexanes/EtOAc (10:1) or proceed directly to Step 2 if purity is >90% by ¹H NMR.

Yield Target: 85-92% Key Intermediate Data: ¹H NMR (CDCl₃) δ 7.6 (s, 1H), 1.45 (s, 9H, Boc).

Step 2: One-Pot Dehydration and Deprotection

Objective: Convert the intermediate alcohol to the target 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride.

Reagents:

-

Substrate: Crude alcohol from Step 1.

-

Acid: 4M HCl in 1,4-Dioxane (excess) OR Trifluoroacetic acid (TFA) followed by HCl workup.

-

Solvent: Dioxane (if using HCl/Dioxane) or Dichloromethane (if using TFA).

Protocol (HCl/Dioxane Method - Preferred for Crystallinity):

-

Dissolution: Dissolve the N-Boc-4-hydroxypiperidine intermediate (15.0 g, ~42 mmol) in 1,4-Dioxane (75 mL).

-

Acidification: Add 4M HCl in Dioxane (42 mL, 168 mmol, 4.0 equiv) dropwise at RT.

-

Reaction: Heat the mixture to reflux (100 °C) for 4–6 hours.

-

Mechanistic Insight: The acid first cleaves the Boc group (rapid, <1h). The prolonged heat and acidity promote the elimination of water (E1 mechanism) to form the thermodynamically stable conjugated alkene (styrene-like system).

-

-

Monitoring: Monitor by LC-MS. Look for the mass of the free amine (M+H = 238/240).

-

Isolation: Cool the reaction to RT. The product often precipitates as the hydrochloride salt.

-

Filtration: Dilute with Diethyl Ether (150 mL) to maximize precipitation. Filter the white/off-white solid.

-

Washing: Wash the filter cake with cold Ether (2 x 50 mL) to remove non-polar impurities.

-

Drying: Dry under high vacuum at 40 °C for 12 hours.

Yield Target: 75-85% (over two steps).

Part 4: Analytical Profile & Quality Control

Data Summary Table:

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline solid | HCl Salt form |

| Molecular Weight | 238.13 (Free Base), 274.59 (HCl Salt) | Br isotope pattern (1:1) |

| ¹H NMR (DMSO-d₆) | δ 9.4 (br s, 2H, NH₂⁺), 7.7 (s, 1H), 6.4 (m, 1H, =CH) | Diagnostic alkene peak at 6.4 ppm |

| LC-MS (ESI+) | m/z 238.0 / 240.0 [M+H]⁺ | Characteristic 1:1 bromine doublet |

| Purity (HPLC) | > 98.0% | Required for biological assays |

Graphviz Pathway: Reaction Mechanism

Figure 2: Mechanistic flow of the acid-mediated dehydration and deprotection sequence.

Part 5: Troubleshooting & Scale-Up Notes

-

Regioisomer Control:

-

Issue: Formation of the less stable 1,2,3,4-tetrahydropyridine (enamine).

-

Solution: Ensure the dehydration step reaches reflux. Thermodynamic control favors the 1,2,3,6-isomer (conjugated with the phenyl ring). If the enamine is observed (NMR signals ~4.8 ppm), reflux longer in acidic media to isomerize.

-

-

Grignard Initiation:

-

Issue: Reaction fails to initiate or low yield.

-

Solution: If preparing the Grignard in situ, use Turbo Grignard (iPrMgCl·LiCl) with 1,3-dibromobenzene at 0°C to RT. This allows for selective Br-Mg exchange without forming the di-Grignard species common with Mg metal.

-

-

Salt Hygroscopicity:

-

The HCl salt can be hygroscopic. Store in a desiccator. If the free base is required, partition the salt between DCM and 1M NaOH, separate, dry, and concentrate. The free base is an oil and less stable to oxidation.

-

Part 6: References

-

Synthesis of 4-Aryl-1,2,3,6-tetrahydropyridines:

-

Title: "Synthesis and biological evaluation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives."

-

Source:Journal of Medicinal Chemistry.

-

Context: Establishes the standard Grignard/Acid-Dehydration route for this scaffold.

-

-

Dehydration Mechanisms:

-

Title: "Acid-catalyzed dehydration of 4-piperidinols."

-

Source:Organic Process Research & Development.

-

Context: Validates the thermodynamic preference for the 1,2,3,6-isomer under acidic reflux.

-

-

Safety & Neurotoxicity (MPTP Analogs):

-

Title: "Neurotoxicity risk assessment of MPTP and its analogs."

-

Source:Human & Experimental Toxicology.

-

Context: Provides critical safety data regarding the structural alerts of tetrahydropyridines.

-

-

Grignard Exchange Methods (Turbo Grignard):

-

Title: "Preparation of polyfunctional arylmagnesium reagents by a Br/Mg-exchange."

-

Source:Angewandte Chemie International Edition.

-

Context: Supporting reference for the scalable preparation of 3-bromophenylmagnesium species.

-

Sources

- 1. KoreaMed Synapse [synapse.koreamed.org]

- 2. ijbcp.com [ijbcp.com]

- 3. CN114044783A - Preparation method of idoxaban and intermediate thereof - Google Patents [patents.google.com]

- 4. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jsynthchem.com [jsynthchem.com]

Acid-catalyzed dehydration of piperidinol to 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine

Application Note: Acid-Catalyzed Dehydration of 4-(3-Bromophenyl)-4-piperidinol

Executive Summary

This application note details the optimized protocol for the acid-catalyzed dehydration of 4-(3-bromophenyl)-4-piperidinol to yield 4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine. This tetrahydropyridine scaffold is a critical intermediate in medicinal chemistry, serving as a precursor for Suzuki-Miyaura cross-coupling reactions and a core pharmacophore in serotonin reuptake inhibitors (SSRIs) and dopaminergic ligands.

The protocol utilizes a robust, thermodynamic E1 elimination pathway driven by aqueous mineral acid. Unlike anhydrous Dean-Stark methods, this aqueous protocol simplifies workup and effectively solubilizes the polar piperidinol salt, ensuring high conversion rates (>90%) and purity suitable for subsequent metal-catalyzed couplings.

Safety & Toxicology (CRITICAL)

Warning: Potential Neurotoxicity The product, 4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine, possesses a structural core analogous to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a potent neurotoxin that causes permanent Parkinsonian symptoms via metabolism to MPP+.

While the 3-bromo substituent and the lack of an N-methyl group (in the secondary amine form) may modulate toxicity, all 4-aryl-1,2,3,6-tetrahydropyridines must be handled as potential neurotoxins.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Waste: Segregate all solid and liquid waste.[1] Do not mix with general organic solvents until deactivated.[1]

-

Decontamination: Wipe down surfaces with 10% bleach solution followed by ethanol to degrade potential residues.[1]

Mechanistic Insight

The reaction proceeds via a classic E1 (Elimination Unimolecular) mechanism.[1][2] The driving force is the formation of a conjugated styrene-like system, which is thermodynamically favored despite the formation of a carbocation intermediate.

Pathway Description:

-

Protonation: The tertiary hydroxyl group is protonated by the acid catalyst, converting a poor leaving group (-OH) into an excellent one (-OH

).[1] -

Ionization: Loss of water yields a tertiary benzylic carbocation.[1] This is the rate-determining step.[1] The 3-bromophenyl ring stabilizes this cation via induction/resonance, though less effectively than electron-rich rings.

-

Deprotonation: A water molecule acts as a base, removing a proton from the adjacent methylene position (C3 or C5) to form the double bond.[1] The C3/C5 protons are chemically equivalent in the precursor but result in the thermodynamically stable 1,2,3,6-tetrahydropyridine isomer (conjugated with the aromatic ring).

Caption: E1 Elimination pathway transforming the tertiary alcohol to the conjugated alkene.

Experimental Protocol

Method A: Aqueous Acid Reflux (Recommended)

This method is preferred for its operational simplicity and high tolerance for the amine functionality, which is protected as the hydrochloride salt in situ.

Reagents:

-

4-(3-Bromophenyl)-4-piperidinol (1.0 equiv)

-

Ammonium Hydroxide (28% NH

) or 6M NaOH for workup.[1]

Step-by-Step Workflow:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(3-bromophenyl)-4-piperidinol (e.g., 5.0 g, 19.5 mmol) in a mixture of Glacial Acetic Acid (30 mL) and Concentrated HCl (10 mL).

-

Note: The amine will protonate immediately.[1] The mixture may warm slightly.

-

-

Reaction: Heat the solution to reflux (bath temp ~100-110°C) for 3–5 hours.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Basification (Exothermic): Slowly add Ammonium Hydroxide or 6M NaOH dropwise with vigorous stirring until pH > 10.

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

mL). -

Workup: Combine organic layers, wash with brine (

mL), and dry over anhydrous Na -

Isolation: Filter and concentrate under reduced pressure. The resulting oil often solidifies upon standing or trituration with cold ether/hexanes.[1]

Yield Expectation: 85–95% Appearance: Off-white to pale yellow solid.[1]

Data Analysis & Validation

To validate the synthesis, compare the spectral data against the starting material.[1] The key indicator is the disappearance of the aliphatic region complexity and the appearance of the alkene proton.[1]

Table 1: Key NMR Diagnostic Signals

| Feature | Starting Material (Piperidinol) | Product (Tetrahydropyridine) | Shift ( |

| Alkene Proton | Absent | New Signal | |

| Benzylic CH2 | Absent | Shifted | |

| Aliphatic OH | Broad singlet (variable) | Absent | Disappears |

| Aromatic Region | 4 Protons (7.1 - 7.6 ppm) | 4 Protons (7.1 - 7.6 ppm) | Retained |

Characterization Logic:

-

1H NMR (CDCl3): Look for the diagnostic triplet/multiplet around 6.1 ppm corresponding to the C5 proton of the tetrahydropyridine ring.[1]

-

Mass Spectrometry (ESI+): Expect

peaks at m/z 238 and 240 (1:1 ratio due to

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Temperature too low or acid too dilute.[1] | Increase reflux time or switch to 6M HCl without Acetic Acid. |

| Low Yield | Product lost in aqueous phase during workup.[1] | The free base is moderately polar.[1] Ensure pH > 10 and perform multiple extractions with DCM (better than EtOAc for this amine).[1] |

| Dark/Tarred Product | Oxidative degradation or polymerization.[1] | Perform reaction under Nitrogen/Argon atmosphere. Ensure pure starting material.[1] |

References

-

Synthesis of 4-Aryl-1,2,3,6-tetrahydropyridines

-

Source:European Patent EP0965588A1.[1] "Process for the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives."

- Relevance: Describes the standard acidic dehydration conditions and basific

-

Link:

-

-

General Dehydration Methodology (Acid-Catalyzed)

-

Safety Context (MPTP Analogs)

- Source:NIH / PubChem. "1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Toxicity."

- Relevance: Establishes the structural basis for the neurotoxicity warning required for all 4-aryl-tetrahydropyridines.

-

Link:

Sources

Solvent selection for recrystallization of 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine

Application Note: Solvent Selection Strategy for the Recrystallization of 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine

Introduction & Mechanistic Rationale

4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine (Molecular Formula: C₁₁H₁₂BrN) is a highly versatile secondary amine intermediate, frequently utilized in the synthesis of dopaminergic, antipsychotic, and neuroprotective pharmaceutical agents[1]. Structurally, it features a lipophilic 3-bromophenyl moiety conjugated to a tetrahydropyridine ring. This dual nature—combining a basic, hydrogen-bond-donating secondary amine with a highly non-polar halogenated aromatic system—presents unique challenges during downstream purification.

Following synthesis (e.g., via Suzuki cross-coupling or Grignard addition/dehydration), the crude product often contains unreacted starting materials, regioisomers, and trace metal catalysts. While column chromatography is effective at the discovery scale, recrystallization remains the gold standard for scalable, high-purity isolation[2]. This application note details the thermodynamic rationale and step-by-step protocols for recrystallizing both the free base and the hydrochloride (HCl) salt forms of this critical intermediate.

Solvent Selection Strategy: Thermodynamics and Compliance

Effective solvent selection is not a trial-and-error process; it is governed by thermodynamic principles and stringent regulatory frameworks.

Thermodynamic Causality (Hansen Solubility Parameters):

The principle of "like dissolves like" is mathematically quantified using Hansen Solubility Parameters (HSP), which divide cohesive energy into dispersion (

-

Free Base: The unprotonated molecule exhibits high

(driven by the bromophenyl ring) and low -

Hydrochloride Salt: Protonation of the secondary amine drastically increases

and

Regulatory Compliance (ICH Q3C): To ensure the intermediate is suitable for downstream active pharmaceutical ingredient (API) manufacturing, solvent selection must strictly adhere to the FDA/ICH Q3C(R8) Guidance for Residual Solvents[5][6]. The protocols below exclusively utilize Class 3 solvents, which possess low toxic potential and are permitted up to 50 mg/day, thereby eliminating the need for stringent parts-per-million (ppm) residual solvent tracking required for Class 2 solvents.

Table 1: Solvent Candidates and ICH Q3C Classification for 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine

| Solvent | Role in Recrystallization | Boiling Point (°C) | ICH Q3C Class | Suitability & Mechanistic Rationale |

| Ethyl Acetate (EtOAc) | Primary (Free Base) | 77.1 | Class 3 | Excellent. High |

| Heptane | Antisolvent (Free Base) | 98.4 | Class 3 | Excellent. Low |

| Isopropanol (IPA) | Primary (HCl Salt) | 82.5 | Class 3 | Excellent. Steep temperature-dependent solubility curve for the polar salt form. |

| MTBE | Antisolvent (HCl Salt) | 55.2 | Class 3 | Good. High volatility prevents solvent entrapment; safer alternative to Diethyl Ether. |

| Methanol (MeOH) | Primary (HCl Salt) | 64.7 | Class 2 | Moderate. Good solubility, but strict residual limits (3000 ppm) make it less desirable[5]. |

Experimental Protocols

The following protocols are designed as self-validating systems: hot filtration removes insoluble mechanical impurities or catalyst residues, while controlled cooling kinetics prevent the inclusion of soluble impurities within the growing crystal lattice[2].

Protocol A: Recrystallization of the Free Base

-

Dissolution: Transfer 10.0 g of crude 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine free base to a 250 mL round-bottom flask equipped with a reflux condenser. Add 30 mL of Ethyl Acetate (EtOAc).

-

Heating: Heat the suspension to a gentle reflux (approx. 75°C) using a water bath. If the solid does not completely dissolve, add EtOAc in 2 mL increments until a clear solution is achieved.

-

Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel (using fine-porosity filter paper) to remove any insoluble palladium black or inorganic salts.

-

Antisolvent Addition: Return the filtrate to a clean flask and maintain at 70°C. Dropwise, add hot Heptane (approx. 40-50 mL) under continuous stirring until a faint, persistent cloudiness appears (the cloud point). Add 1-2 mL of hot EtOAc to just clear the solution.

-

Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. Causality: Slow cooling allows the target molecules to arrange into a thermodynamically stable lattice, excluding structurally dissimilar impurities[2].

-

Isolation: Once at room temperature, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize yield. Filter the crystals under vacuum, wash with 10 mL of ice-cold Heptane, and dry in a vacuum oven at 40°C for 12 hours.

Protocol B: In Situ Salt Formation and Recrystallization of the HCl Salt

-

Dissolution: Dissolve 10.0 g of the crude free base in 50 mL of Isopropanol (IPA) at room temperature.

-

Salt Formation: Slowly add 1.05 equivalents of concentrated aqueous HCl (or HCl gas dissolved in IPA) dropwise under vigorous stirring. An exothermic reaction will occur, and the HCl salt may begin to precipitate prematurely.

-

Refluxing: Heat the mixture to reflux (82°C) until the precipitate completely redissolves.

-

Antisolvent Addition: Slowly add Methyl tert-butyl ether (MTBE) (20-30 mL) until the cloud point is reached.

-

Crystallization & Isolation: Allow the solution to cool slowly to room temperature, then chill to 0°C. Filter the highly crystalline white solid, wash with ice-cold MTBE, and dry under vacuum at 50°C.

Visualization: Recrystallization Workflow

Caption: Workflow for solvent selection and recrystallization of 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine.

Troubleshooting & Analytical Validation

-

Troubleshooting "Oiling Out": If the free base separates as an immiscible liquid rather than crystallizing, the saturation temperature has exceeded the compound's melting point. To resolve this causality, reheat the mixture to a single phase, add 10-15% more primary solvent (EtOAc) to lower the saturation temperature, and cool at a much slower rate. Alternatively, seed crystals can be added just above the anticipated cloud point to provide a definitive nucleation site.

-

Analytical Validation: Post-recrystallization, the material should be validated using Differential Scanning Calorimetry (DSC) to confirm polymorphic purity (indicated by a single, sharp endothermic melting peak) and ¹H-NMR to ensure residual solvents (EtOAc, Heptane, IPA, or MTBE) are well below the ICH Q3C limit of 0.5% (5000 ppm)[5].

References

-

Department of Chemistry, Parke-Davis Pharmaceutical Research. "Aryl 1-but-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines as potential antipsychotic agents: synthesis and structure-activity relationships." PubMed, National Institutes of Health.

-

Center for Drug Evaluation and Research. "Q3C(R8) Impurities: Guidance for Residual Solvents Guidance for Industry." U.S. Food and Drug Administration (FDA), Dec 2021.

-

International Council for Harmonisation (ICH). "Q3C(R8) Impurities: Guidance for Residual Solvents." Federal Register, Dec 2021.

-

Hansen, Charles. "Hansen Solubility Parameters: Welcome to the official site of HSP and HSPiP." Hansen Solubility.

-

"Hansen Solubility Parameters Applied to the Extraction of Phytochemicals." PMC, National Institutes of Health, Aug 2023.

-

"Recrystallization." Chemistry LibreTexts, Jan 2023.

Sources

- 1. Aryl 1-but-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines as potential antipsychotic agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. Federal Register :: Q3C(R8) Impurities: Guidance for Residual Solvents; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

Troubleshooting & Optimization

Optimizing yield in the synthesis of 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine

This guide serves as a technical support hub for the synthesis of 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine . It is designed for organic chemists and process engineers encountering yield or purity issues.

⚠️ CRITICAL SAFETY ALERT: Neurotoxicity Hazard

STOP AND READ: The target compound is a structural analog of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). While the 3-bromo substituent and the absence of an N-methyl group (in the free base form) may modulate toxicity, all 4-aryl-1,2,3,6-tetrahydropyridines must be treated as potential potent neurotoxins.

-

Metabolic Activation: These compounds can be metabolized by MAO-B to form pyridinium species (similar to MPP+), which selectively destroy dopaminergic neurons, causing irreversible Parkinsonism.

-

Mandatory PPE: Double nitrile gloves, full Tyvek suit, and handling exclusively in a certified fume hood.

-

Deactivation: All glassware and waste must be treated with 10% bleach (sodium hypochlorite) to oxidize the tetrahydropyridine moiety before disposal.

Technical Support Center: Yield Optimization

Subject: 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine Synthesis Support Tier: Level 3 (Senior Application Scientist)

Module 1: Synthetic Strategy & Workflow

We recommend two primary routes. Route A is cost-effective but chemically sensitive. Route B is robust but expensive.

Decision Matrix (DOT Visualization)

Caption: Decision tree comparing the Classical Grignard route (prone to enolization) vs. the Modern Suzuki route.

Module 2: Troubleshooting Guides (Q&A Format)

Ticket #401: Low Conversion during Grignard Addition

User Report: "I am reacting 3-bromophenylmagnesium bromide with N-Boc-4-piperidone. I see 40% starting material (piperidone) remaining even after reflux. The yield of the alcohol is <30%."[1][2]

Root Cause Analysis: The 4-piperidone ketone is highly prone to enolization . The basic Grignard reagent acts as a base rather than a nucleophile, deprotonating the alpha-position of the ketone. This forms the magnesium enolate, which reverts to the starting ketone upon aqueous workup.

Corrective Action (The Imamoto Method): You must increase the oxophilicity of the carbonyl oxygen to encourage 1,2-addition over enolization.

-

Reagent: Use Anhydrous Cerium(III) Chloride (CeCl3) .

-

Protocol:

-

Dry CeCl3·7H2O (high vacuum, 140°C, 2 hours) until a fine white powder forms.

-

Suspend CeCl3 in THF and stir for 2 hours (activation).

-

Add the ketone (N-Boc-4-piperidone) to the CeCl3/THF slurry at 0°C. Stir for 30 min.

-

Add the Grignard reagent (or organolithium) dropwise at -78°C or 0°C.

-

-

Mechanism: The CeCl3 acts as a Lewis acid, coordinating to the carbonyl oxygen. This lowers the LUMO energy of the carbonyl, making it more susceptible to nucleophilic attack, while the organocerium species is less basic than the organomagnesium precursor.

Expected Result: Yield increase from ~30% to >85%.

Ticket #402: "Tar" Formation during Dehydration

User Report: "I obtained the tertiary alcohol intermediate. I tried dehydrating it with 6M HCl at reflux. The reaction turned black (tar), and NMR shows a mixture of double bond isomers."

Root Cause Analysis:

-

Harsh Conditions: 6M HCl is too aggressive for electron-rich aromatics (even with the Br) and can cause polymerization of the resulting styrene-like double bond.

-

Isomerization: Thermodynamic control favors the more substituted double bond, but acid catalysis can migrate the double bond to the endo positions (tetrahydropyridine isomers) or even exocyclic positions if not controlled.

Corrective Action (Mild Dehydration): Switch to a Thionyl Chloride/Pyridine or TFA/DCM protocol.

| Method | Reagents | Conditions | Pros | Cons |

| Standard | HCl / AcOH | Reflux, 2h | Cheap | High Tar, Isomerization |

| Mild (Recommended) | TFA / DCM | 0°C to RT, 4h | Clean, High Yield | Requires excess TFA |

| Chemoselective | SOCl₂ / Pyridine | -10°C to 0°C | No Isomerization | Pyridine removal needed |

Protocol (TFA Method):

-

Dissolve the tertiary alcohol in DCM (0.1 M).

-

Add Trifluoroacetic acid (TFA) (10 equivalents) dropwise at 0°C.

-

Allow to warm to RT. Monitor by TLC.[3]

-

Workup: Quench carefully with saturated NaHCO3 (gas evolution!). Extract with DCM.

Ticket #403: Loss of Bromine (Debromination)

User Report: "I used n-Butyllithium to generate the nucleophile from 1,3-dibromobenzene. My final product is the non-brominated phenyl-tetrahydropyridine."

Root Cause Analysis: Lithium-Halogen Exchange is faster than nucleophilic addition, but it equilibrates. If you used 1,3-dibromobenzene and nBuLi, you formed the lithio-species. However, if the temperature rose above -78°C, or if excess nBuLi was present, you may have exchanged the second bromine or quenched it inadvertently.

Corrective Action:

-

Use 1-Bromo-3-iodobenzene: The C-I bond exchanges much faster than the C-Br bond.

-

Conditions: Treat 1-bromo-3-iodobenzene with iPrMgCl·LiCl (TurboGrignard) or nBuLi at -78°C strictly .

-

Stoichiometry: Use exactly 1.05 eq of the lithiating agent. Do not use excess.

-

Quench: Add the ketone immediately at -78°C.

Module 3: Advanced Optimization (Suzuki Route)

If the Grignard route fails due to functional group incompatibility, use the Suzuki-Miyaura Coupling .

Workflow:

-

Vinyl Boronate Synthesis: Convert N-Boc-4-piperidone to the vinyl triflate (using LDA/PhNTf2), then to the boronate ester (using B2pin2, Pd(dppf)Cl2).

-

Coupling: React N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine with 1-bromo-3-iodobenzene .

Optimization Table:

| Parameter | Recommendation | Rationale |

| Catalyst | Pd(dppf)Cl₂·DCM | Bidentate ligand prevents debromination of the aryl ring. |

| Base | K₂CO₃ or Cs₂CO₃ | Milder bases prevent hydrolysis of the Boc group. |

| Solvent | 1,4-Dioxane / Water (4:1) | Aqueous component is essential for the transmetallation step. |

| Selectivity | Room Temperature | Coupling occurs selectively at the C-I bond, leaving the C-Br intact for future functionalization. |

References

-

Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, 1989.

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, 1995.[4]

-

Langston, J. W., et al. "Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis." Science, 1983. (Foundational safety reference for MPTP analogs).

-

Organic Chemistry Portal. "Suzuki Coupling." (General mechanism and catalyst selection).

-

Feringa, B. L., et al. "Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents."[5] Journal of the American Chemical Society, 2004.[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones [organic-chemistry.org]

Troubleshooting Grignard reaction failures for tetrahydropyridine precursors

Welcome to the Technical Support Center for Organometallic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic failures encountered when synthesizing tetrahydropyridine and piperidine scaffolds via Grignard additions.

Tetrahydropyridines are critical pharmacophores in drug development, typically accessed through two primary organometallic routes: the dearomatization of pyridinium salts or the nucleophilic addition to piperidones followed by dehydration. Both pathways are highly susceptible to chemoselectivity and regioselectivity failures. This guide provides causality-driven solutions, self-validating protocols, and empirical data to rescue your syntheses.

Section 1: Grignard Addition to Pyridinium Salts (Dearomatization)

The conversion of activated pyridinium salts to 1,4-dihydropyridines (direct precursors to tetrahydropyridines) is notoriously difficult to control.

Q: My addition to N-alkyl pyridiniums yields a complex mixture of isomers. How do I control regioselectivity? A: Uncatalyzed Grignard additions to pyridinium salts typically yield a statistical or electronically biased mixture of C2, C4, and C6 adducts[1]. To achieve strict C4-selectivity, you must transition from a direct nucleophilic attack to a transition-metal-catalyzed pathway. Utilizing a chiral copper catalyst (e.g., CuTc with a chiral ligand like (R)-Tol-BINAP) shifts the mechanism to a highly regioselective 1,4-dearomatization[2]. The copper catalyst undergoes transmetalation with the Grignard reagent, forming a softer organocuprate intermediate that strongly favors 1,4-conjugate addition over 1,2-addition[3].

Q: I am using copper catalysis, but my enantiomeric excess (ee) is poor, particularly with methylmagnesium bromide (MeMgBr). A: The rate-determining step in the catalytic cycle is the transfer of the carbon nucleophile to the C4 position of the pyridinium salt[3]. Less sterically hindered Grignard reagents like MeMgBr often proceed through a faster, uncatalyzed background reaction, bypassing the chiral pocket of the copper-ligand complex[2]. Lowering the temperature to -78 °C and ensuring the ultra-slow addition of the Grignard reagent via a syringe pump minimizes this racemic background reaction.

Mechanistic pathway of Cu-catalyzed enantioselective 1,4-dearomatization of pyridinium salts.

Section 2: Grignard Addition to Piperidones

Q: After quenching my N-Boc-4-piperidone reaction, NMR shows mostly unreacted starting material, despite using an excess of Grignard reagent. A: This is a classic case of enolization outcompeting nucleophilic addition[4]. Grignard reagents are highly basic. If the nucleophilic attack is sterically hindered by the bulky N-Boc group, the Grignard reagent will instead deprotonate the acidic α-protons of the piperidone, forming a magnesium enolate[4]. Upon aqueous quenching, this enolate reprotonates back to the starting ketone. Solution: Convert your Grignard reagent to an organocerium species (Imamoto reagent) by stirring with anhydrous CeCl₃ at -78 °C before adding the piperidone. Cerium is highly oxophilic; it activates the carbonyl while drastically reducing the basicity of the organometallic species, forcing 1,2-addition.

Q: I am trying to functionalize an α,β-unsaturated 2-piperidone via conjugate Grignard addition, but the reactivity is extremely low. A: α,β-Unsaturated lactams have intrinsically low reactivity toward conjugate Grignard additions due to the electron-donating nature of the amide nitrogen[5]. To overcome this, introduce Trimethylsilyl chloride (TMSCl) as a Lewis acid additive[5]. TMSCl traps the intermediate enolate as a silyl enol ether, driving the equilibrium forward and significantly accelerating the conjugate addition[6].

Q: I've isolated my product, but I see significant amounts of a biaryl byproduct. How do I avoid this? A: This is a Wurtz coupling byproduct, formed when the Grignard reagent reacts with unconsumed aryl halide during its preparation[4]. To mitigate this, ensure the magnesium turnings are fully activated (e.g., with iodine or 1,2-dibromoethane) and add the aryl halide slowly to maintain a low steady-state concentration of the halide[4].

Reaction pathways and competing side reactions in the Grignard addition to 4-piperidones.

Section 3: Self-Validating Experimental Protocols

Protocol A: Catalytic Enantioselective 1,4-Dearomatization of Pyridinium Salts[2][3]

Mechanistic Goal: Suppress uncatalyzed 1,2-addition via strict thermal and transmetalation control.

-

Catalyst Preparation: In a flame-dried Schlenk flask under N₂, dissolve CuTc (5 mol%) and (R)-Tol-BINAP (5.5 mol%) in anhydrous CH₂Cl₂. Stir at room temperature for 30 minutes.

-

Validation Point: The solution should turn a homogeneous bright yellow/orange, indicating successful complexation.

-

-

Electrophile Activation: Add the pyridine derivative (1.0 equiv) and cool to -40 °C. Dropwise add methyl chloroformate (1.1 equiv) to generate the N-acylpyridinium salt in situ. Stir for 20 minutes.

-

Nucleophile Addition: Cool the mixture strictly to -78 °C. Using a syringe pump, add the Grignard reagent (1.5 equiv, e.g., PhMgBr in THF) over 1 hour.

-

Validation Point: Monitor by TLC (Alumina plates, Hexane/EtOAc). The highly fluorescent pyridinium spot under shortwave UV (254 nm) should disappear, replaced by a non-fluorescent, higher Rf spot (the 1,4-dihydropyridine).

-

-

Quench: Quench at -78 °C with saturated aqueous NH₄Cl. Extract with Et₂O. Do not use acidic workups, as dihydropyridines are highly acid-sensitive and will disproportionate.

Protocol B: 1,2-Addition to N-Boc-4-Piperidone with CeCl₃ Modification[4]

Mechanistic Goal: Prevent enolization and β-hydride reduction by increasing nucleophile oxophilicity.

-

Cerium Activation: Rapidly weigh anhydrous CeCl₃ (1.5 equiv) into a flame-dried flask. Heat under high vacuum at 140 °C for 2 hours to remove trace moisture. Cool to room temperature, then add anhydrous THF and stir for 2 hours to form a white suspension.

-

Organocerium Generation: Cool the suspension to -78 °C. Dropwise add the Grignard reagent (1.5 equiv). Stir for 1 hour at -78 °C.

-

Validation Point: The suspension will typically change color (often turning pale yellow or gray), indicating the formation of the organocerium species.

-

-

Addition: Add N-Boc-4-piperidone (1.0 equiv) dissolved in THF dropwise. Stir for 2 hours at -78 °C.

-

Quench & Dehydration: Quench with saturated NH₄Cl at -78 °C, warm to room temperature, and extract with EtOAc[4]. To yield the tetrahydropyridine, dissolve the crude tertiary alcohol in CH₂Cl₂ and treat with Trifluoroacetic acid (TFA) at room temperature for 4 hours to simultaneously deprotect the Boc group and dehydrate the ring.

Section 4: Quantitative Data Summaries

Table 1: Regioselectivity Profiles in Pyridinium Additions[1]

| Reaction Conditions | Primary Product | Regiomeric Ratio (C2:C4:C6) | Mechanistic Driver |

| Uncatalyzed (R-MgX only) | Mixture | ~ 2 : 1 : 1 | Steric approach & charge distribution |

| Uncatalyzed (Ester-substituted Pyridine) | C6 Adduct | 1 : 1.6 : 8.9 | Electronic biasing by substituent |

| CuTc / (R)-Tol-BINAP Catalyzed | C4 Adduct | > 5 : 95 : 0 | Organocuprate 1,4-conjugate preference |

Table 2: Piperidone Grignard Side Reactions & Mitigation[4][5]

| Observed Issue | Analytical Signature | Root Cause | Mitigation Strategy |

| Enolization | High recovery of starting material on NMR | Grignard acts as a base | Use CeCl₃ (Imamoto reagent) at -78 °C |

| Reduction | Secondary alcohol peak on MS/NMR | β-hydride transfer from Grignard | Use organolithium or avoid Grignards with β-hydrogens |

| Wurtz Coupling | Biaryl mass detected in crude LC-MS | Excess aryl halide during Mg insertion | Slow addition of halide; use highly active Mg turnings |

| Low Conjugate Addition | Unreacted α,β-unsaturated piperidone | Low electrophilicity of lactam | Add TMSCl as a Lewis acid trap |